molecular formula C15H14ClNO B401131 N-(5-chloro-2-methylphenyl)-3-methylbenzamide CAS No. 304890-11-7

N-(5-chloro-2-methylphenyl)-3-methylbenzamide

Cat. No. B401131
CAS RN: 304890-11-7
M. Wt: 259.73g/mol
InChI Key: OQHJLRQVICNFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-3-methylbenzamide, also known as CM-272, is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound was first synthesized in 2010 by a group of researchers led by Dr. Mark E. Burkard at the University of Wisconsin-Madison. Since then, CM-272 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-methylbenzamide is still under investigation, but it is believed to involve the binding of the compound to specific target proteins. For example, N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to bind to the APC/C coactivator Cdc20, which is required for the activation of the APC/C. By inhibiting the activity of Cdc20, N-(5-chloro-2-methylphenyl)-3-methylbenzamide can block the progression of cells through the cell cycle and induce cell death.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cellular pathways, N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to have other biochemical and physiological effects. For example, the compound has been found to induce autophagy, a process by which cells break down and recycle damaged or unneeded components. N-(5-chloro-2-methylphenyl)-3-methylbenzamide has also been shown to activate the unfolded protein response, a cellular stress response pathway that helps cells cope with protein misfolding and other types of stress.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-3-methylbenzamide has several advantages for use in scientific research. The compound is relatively small and easy to synthesize, making it accessible to a wide range of researchers. In addition, N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to have potent inhibitory effects on several cellular pathways, making it a valuable tool for studying the molecular mechanisms of disease. However, like any experimental tool, N-(5-chloro-2-methylphenyl)-3-methylbenzamide also has limitations. For example, the compound may have off-target effects that could complicate data interpretation. In addition, the optimal concentration and duration of N-(5-chloro-2-methylphenyl)-3-methylbenzamide treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of the APC/C and other cellular pathways. Another area of interest is the investigation of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-3-methylbenzamide in various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the development of new methods for delivering N-(5-chloro-2-methylphenyl)-3-methylbenzamide to specific tissues or cells could help to overcome some of the limitations of the compound in experimental settings.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-3-methylbenzamide involves several steps, starting with the reaction of 5-chloro-2-methylaniline with 3-methylbenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(5-chloro-2-methylphenyl)-3-methylbenzamide. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to have potent inhibitory effects on several cellular pathways that are involved in the development and progression of diseases. For example, the compound has been found to inhibit the activity of the anaphase-promoting complex/cyclosome (APC/C), a key regulator of cell division that is dysregulated in many types of cancer. N-(5-chloro-2-methylphenyl)-3-methylbenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in inflammation and immune responses.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHJLRQVICNFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-3-methylbenzamide

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